molecular formula C7H11NO B6205875 2-isocyanato-1,1-dimethylcyclobutane CAS No. 2649078-38-4

2-isocyanato-1,1-dimethylcyclobutane

Cat. No. B6205875
CAS RN: 2649078-38-4
M. Wt: 125.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanato-1,1-dimethylcyclobutane (2-iC4) is an isocyanate compound used in organic synthesis and laboratory experiments. It is a versatile reagent used for a variety of purposes, including the synthesis of polymers, pharmaceuticals, and other organic compounds. This compound is also used in research applications, such as the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-isocyanato-1,1-dimethylcyclobutane is not fully understood. However, it is believed that 2-isocyanato-1,1-dimethylcyclobutane acts as a catalyst in the formation of polymers and other organic compounds. Additionally, 2-isocyanato-1,1-dimethylcyclobutane has been shown to be able to modify proteins and other biological molecules.
Biochemical and Physiological Effects
2-isocyanato-1,1-dimethylcyclobutane has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of 2-isocyanato-1,1-dimethylcyclobutane is its ability to modify proteins and other biological molecules. This can lead to changes in the structure and function of proteins, which can have a variety of effects on the body. Additionally, 2-isocyanato-1,1-dimethylcyclobutane has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate immune responses.

Advantages and Limitations for Lab Experiments

2-isocyanato-1,1-dimethylcyclobutane has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages of 2-isocyanato-1,1-dimethylcyclobutane is its versatility, as it can be used in a variety of applications. Additionally, 2-isocyanato-1,1-dimethylcyclobutane is relatively easy to synthesize, making it a convenient reagent for laboratory experiments. However, 2-isocyanato-1,1-dimethylcyclobutane can be toxic and hazardous, and special safety precautions must be taken when working with this compound.

Future Directions

2-isocyanato-1,1-dimethylcyclobutane has a number of potential future directions for research. One of the primary areas of research is the development of new synthetic methods for the synthesis of 2-isocyanato-1,1-dimethylcyclobutane. Additionally, further research is needed to understand the biochemical and physiological effects of 2-isocyanato-1,1-dimethylcyclobutane. Additionally, research is needed to explore the potential applications of 2-isocyanato-1,1-dimethylcyclobutane in pharmaceuticals and other organic compounds. Finally, research is needed to explore the safety and toxicity of 2-isocyanato-1,1-dimethylcyclobutane.

Synthesis Methods

2-isocyanato-1,1-dimethylcyclobutane is synthesized through a process known as the Curtius rearrangement. This reaction involves the conversion of an isocyanate group to an isocyanide group. First, an amine is reacted with an acid chloride to form an isocyanate. This is then heated to form an isocyanide, which is then reacted with a base to form 2-isocyanato-1,1-dimethylcyclobutane.

Scientific Research Applications

2-isocyanato-1,1-dimethylcyclobutane is a versatile reagent used in a variety of scientific research applications. One of the primary applications of 2-isocyanato-1,1-dimethylcyclobutane is in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as antibiotics and other organic compounds. Additionally, 2-isocyanato-1,1-dimethylcyclobutane has been used in biochemical and physiological studies, as it can be used to modify proteins and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-isocyanato-1,1-dimethylcyclobutane can be achieved through a two-step process involving the reaction of 1,1-dimethylcyclobutanol with phosgene followed by reaction with ammonia.", "Starting Materials": [ "1,1-dimethylcyclobutanol", "Phosgene", "Ammonia" ], "Reaction": [ "Step 1: Reaction of 1,1-dimethylcyclobutanol with phosgene to form 2-chloro-1,1-dimethylcyclobutane", "Step 2: Reaction of 2-chloro-1,1-dimethylcyclobutane with ammonia to form 2-isocyanato-1,1-dimethylcyclobutane" ] }

CAS RN

2649078-38-4

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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